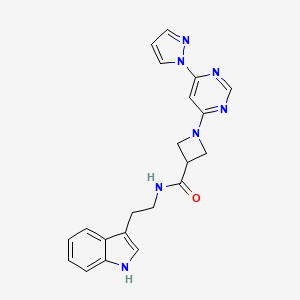
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide, identified by its CAS number 2034231-59-7, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and antiparasitic effects.
Structural Characteristics
The molecular formula of the compound is C21H21N7O with a molecular weight of 387.4 g/mol. The structure features an indole moiety linked to a pyrazolyl-pyrimidinyl unit through an azetidine ring, which is crucial for its biological activity.
Synthesis
The compound can be synthesized through a multi-step process involving the coupling of indole derivatives with azetidine and pyrimidine scaffolds. Various synthetic routes have been reported, focusing on optimizing yield and purity while maintaining biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar indole derivatives. For instance, compounds derived from indoles have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.98 µg/mL against MRSA . While specific data for this compound is limited, its structural analogs suggest a promising profile against similar pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Methicillin-resistant S. aureus | 0.98 |
| Candida albicans | 7.80 |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Indole derivatives are known to exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating significant cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Antiparasitic Activity
Indole-based compounds have also shown efficacy against parasitic infections, particularly those caused by Leishmania species. Compounds similar to this compound were effective in inhibiting the growth of these intracellular parasites .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the biofilm formation of Staphylococcus aureus, an indole derivative was found to inhibit biofilm formation without affecting cell viability at certain concentrations. This suggests that compounds like this compound could be explored for their ability to disrupt microbial communities without killing the bacteria outright .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that certain indole derivatives could induce apoptosis effectively while causing minimal toxicity to normal cells. This highlights the potential therapeutic window for compounds with similar structures to this compound .
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(22-8-6-15-11-23-18-5-2-1-4-17(15)18)16-12-27(13-16)19-10-20(25-14-24-19)28-9-3-7-26-28/h1-5,7,9-11,14,16,23H,6,8,12-13H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOLYIRZXCJXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














